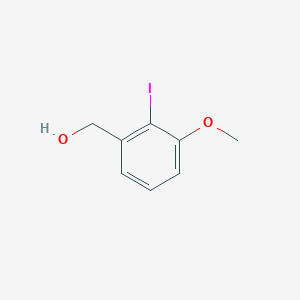

(2-Iodo-3-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(2-iodo-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBAVUHQVGUYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Iodo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of (2-Iodo-3-methoxyphenyl)methanol, a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery.

Core Chemical Properties

This compound, with the CAS Number 162136-06-3, is a solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉IO₂ | [1] |

| Molecular Weight | 264.06 g/mol | [1] |

| Melting Point | 85-87 °C | [2] |

| Boiling Point | 332.2 ± 32.0 °C at 760 mmHg | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the regioselective iodination of the electron-rich aromatic ring of 3-methoxyphenylmethanol. A mild and efficient method involves the use of N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid (TFA). The methoxy group at the 3-position directs the electrophilic substitution to the ortho positions (2- and 4-), with the 2-position being sterically favored.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the iodination of activated aromatic compounds.[3][4][5]

Materials:

-

3-Methoxyphenylmethanol

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenylmethanol (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 equivalents). Then, add a catalytic amount of trifluoroacetic acid (0.1 equivalents) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 5. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]

An In-depth Technical Guide to (2-Iodo-3-methoxyphenyl)methanol (CAS Number 162136-06-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Iodo-3-methoxyphenyl)methanol, a valuable chemical intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed fundamental properties with extrapolated data from closely related analogues and established chemical principles to offer a reliable resource for laboratory applications.

Physicochemical and Spectroscopic Data

This compound, with the CAS number 162136-06-3, is a substituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with an iodine atom, a methoxy group, and a hydroxymethyl group.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are confirmed, other physical properties are predicted or inferred from related compounds due to a lack of direct experimental values in the available literature.

| Property | Value | Source |

| CAS Number | 162136-06-3 | Confirmed |

| Molecular Formula | C₈H₉IO₂ | Confirmed |

| Molecular Weight | 264.06 g/mol | Confirmed |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Predicted: Likely in the range of 50-100 °C | Inferred from analogues like 3-Iodo-4-methoxybenzyl alcohol (81-85 °C)[1] |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water | Inferred from general solubility of benzyl alcohols[2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm, complex splitting pattern), hydroxymethyl protons (-CH₂OH, δ ~4.5 ppm, singlet or doublet), methoxy protons (-OCH₃, δ ~3.9 ppm, singlet), and hydroxyl proton (-OH, broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), hydroxymethyl carbon (-CH₂OH, δ ~60-65 ppm), methoxy carbon (-OCH₃, δ ~56 ppm), and carbon bearing iodine (C-I, δ ~90-100 ppm). |

| FT-IR | O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic, ~3000-3100 cm⁻¹; aliphatic, ~2850-2950 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹), C-O stretch (~1000-1250 cm⁻¹), and C-I stretch (~500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 264, with characteristic isotopic patterns for iodine. Fragmentation would likely involve the loss of H₂O, CH₂O, and I. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible synthetic route involves the ortho-iodination of 3-methoxybenzyl alcohol. The methoxy group is an ortho-, para-directing group, and while a mixture of isomers is possible, the reaction conditions can be optimized to favor the desired 2-iodo product.

Proposed Synthesis of this compound

Reaction: Ortho-iodination of 3-methoxybenzyl alcohol.

Reagents and Materials:

-

3-Methoxybenzyl alcohol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzyl alcohol (1 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up: Upon completion of the reaction (as indicated by TLC, typically after several hours), quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Dilute the mixture with dichloromethane and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the this compound.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to (2-Iodo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Iodo-3-methoxyphenyl)methanol, a halogenated aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with experimental protocols, and a discussion of its potential biological significance based on structurally related molecules.

Core Data Summary

| Property | Value | Source |

| Molecular Formula | C8H9IO2 | [1] |

| Molecular Weight | 264.06 g/mol | [1] |

| CAS Number | 162136-06-3 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Comparative Melting Point (3-Iodo-4-methoxybenzyl alcohol) | 81-85 °C | [2] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The proposed pathway involves the regioselective iodination of the aromatic ring followed by the reduction of the aldehyde functional group to a primary alcohol.

Proposed Synthesis Workflow

Caption: A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Iodination of 2-Hydroxy-3-methoxybenzaldehyde

This protocol is adapted from procedures for the iodination of similar phenolic compounds.

-

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent like Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup reagents (e.g., sodium thiosulfate solution, ethyl acetate, brine)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent like acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-iodo-3-methoxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Reduction of 2-Iodo-3-methoxybenzaldehyde

This is a standard procedure for the reduction of an aldehyde to a primary alcohol.

-

Materials:

-

2-Iodo-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (or other suitable solvent like Ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup reagents (e.g., dilute HCl, ethyl acetate, brine)

-

-

Procedure:

-

Dissolve the 2-iodo-3-methoxybenzaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for a designated time, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Potential Biological Significance and Signaling Pathways

While there is no direct evidence in the searched literature for the biological activity of this compound, the structural motifs present in the molecule suggest potential interactions with biological systems. Structurally similar compounds, such as certain iodinated and methoxylated phenyl derivatives, have been investigated for their biological activities.

For instance, some methoxyphenyl compounds are known to interact with neurotransmitter receptors, such as serotonin receptors.[3] The presence of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to antagonist or agonist activity at various receptors.

Hypothetical Signaling Pathway Interaction

Based on the activity of related compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway, such as a serotonin receptor, can be postulated.

Caption: Hypothetical GPCR signaling pathway modulation by this compound.

It is crucial to emphasize that this pathway is illustrative and based on the known activities of structurally related compounds. Further research, including in vitro binding assays and functional studies, is necessary to determine if this compound has any significant biological activity and to elucidate its mechanism of action.

Conclusion

This compound is a chemical compound for which a logical synthetic pathway can be proposed, although specific experimental data on its physical properties are lacking in the public domain. Its potential for biological activity, inferred from related structures, makes it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of this and similar molecules.

References

A Technical Guide to the Structural Elucidation of (2-Iodo-3-methoxyphenyl)methanol

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the reliability of subsequent studies and applications. This guide provides an in-depth, multi-technique approach to the structural elucidation of (2-Iodo-3-methoxyphenyl)methanol, a substituted aromatic alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and demonstrates how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structure confirmation. We will explore the logic of spectral interpretation, from initial molecular formula determination to the unambiguous assignment of every atom's position through two-dimensional NMR correlations.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₈H₉IO₂) is a halogenated and oxygenated aromatic compound with a molecular weight of 264.06 g/mol .[1][2] Such molecules often serve as versatile intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[2] The precise arrangement of the iodo, methoxy, and hydroxymethyl substituents on the benzene ring dictates the molecule's reactivity, stereochemistry, and, ultimately, its utility. Therefore, rigorous and unequivocal structural verification is not merely an academic exercise but a critical step in the quality control and validation process of any research and development pipeline.

The process of structure elucidation involves a systematic approach where hypotheses about a molecular structure are formulated and then rigorously tested and refined using experimental data from various analytical techniques.[3] This guide will employ a logical workflow, integrating data from orthogonal methods to build a cohesive and undeniable structural proof.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, foundational techniques like MS and IR provide a rapid assessment of the molecular formula and the functional groups present. This initial data is crucial for constraining the possible structures and validating the identity of the compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a primary tool for determining the molecular weight of a compound, which in turn allows for the deduction of its molecular formula.[4]

Expected Data for this compound (C₈H₉IO₂):

-

Molecular Ion (M⁺): The expected exact mass is 263.9647 Da. High-resolution mass spectrometry (HRMS) would confirm this mass with high accuracy, lending strong support to the C₈H₉IO₂ formula.

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern compared to compounds with chlorine or bromine.

-

Fragmentation: Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments include:

-

[M-H₂O]⁺: Loss of water from the benzyl alcohol moiety.

-

[M-CH₂OH]⁺: Loss of the hydroxymethyl group.

-

[M-OCH₃]⁺: Loss of the methoxy group.

-

Fragments corresponding to the iodinated methoxy-toluene cation.

-

This fragmentation pattern provides preliminary evidence for the connectivity of the functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is adept at identifying the types of chemical bonds present in a molecule by measuring their vibration upon absorbing infrared light.[3] For this compound, the IR spectrum serves to confirm the presence of the alcohol and ether functional groups, as well as the aromatic ring.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100-3000 | C-H stretch | Aromatic Ring |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250-1200 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |

| ~1050-1000 | C-O stretch | Primary Alcohol (R-CH₂-OH) |

The presence of these characteristic bands provides strong, direct evidence for the key functional components of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected.[5][6] It is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[4] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to create a complete and unambiguous picture of the molecule.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (multiplicity).

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| H-4 | ~7.2-7.4 | t | 1H | Ar-H | Triplet due to coupling with H-5 and H-6. |

| H-6 | ~7.0-7.2 | d | 1H | Ar-H | Doublet due to coupling with H-5. Deshielded by adjacent iodine. |

| H-5 | ~6.8-7.0 | d | 1H | Ar-H | Doublet due to coupling with H-4 and H-6. |

| CH₂ | ~4.7 | s | 2H | -CH₂ OH | Singlet as there are no adjacent protons. Located in the benzylic position. |

| OCH₃ | ~3.9 | s | 3H | -OCH₃ | Singlet, typical chemical shift for a methoxy group on an aromatic ring. |

| OH | Variable (~2-4) | s (broad) | 1H | -OH | Broad singlet, position is concentration and solvent dependent. Can exchange with D₂O. |

Note: The exact chemical shifts and multiplicities for the aromatic protons (H4, H5, H6) are complex due to the combined electronic effects of the iodo, methoxy, and hydroxymethyl groups. The pattern will be a key identifier.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

-

8 unique signals are expected, corresponding to the 6 aromatic carbons, the benzylic carbon (-CH₂OH), and the methoxy carbon (-OCH₃).

-

Aromatic Region (δ 100-160 ppm): Six distinct signals. The carbon bearing the iodine (C-2) will be shifted upfield (~100-110 ppm) due to the heavy atom effect, while the carbons attached to oxygen (C-1, C-3) will be significantly downfield.

-

Benzylic Carbon (δ ~60-65 ppm): Signal for the -C H₂OH carbon.

-

Methoxy Carbon (δ ~55-60 ppm): Signal for the -OC H₃ carbon.

2D NMR: Unambiguous Connectivity Confirmation

Two-dimensional NMR experiments are essential for connecting the proton and carbon signals, confirming the final structure without ambiguity.

The COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds).

-

Key Correlation: A cross-peak will be observed between the aromatic protons H-4, H-5, and H-6, confirming their adjacency on the aromatic ring.

The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached.

-

Key Correlations:

-

The proton signal at ~4.7 ppm will correlate with the carbon signal at ~60-65 ppm (assigning the -CH₂OH group).

-

The proton signal at ~3.9 ppm will correlate with the carbon signal at ~55-60 ppm (assigning the -OCH₃ group).

-

The aromatic proton signals will correlate with their respective aromatic carbon signals.

-

HMBC is arguably the most powerful tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows for the connection of substituent groups to the aromatic ring.

Table 3: Key Predicted HMBC Correlations for Structure Confirmation

| Proton Signal | Correlates to Carbon Signal (2-3 bonds away) | Structural Information Confirmed |

| CH₂ (~4.7 ppm) | C-1, C-2, C-6 | Confirms the -CH₂OH group is attached to C-1. |

| OCH₃ (~3.9 ppm) | C-3 | Confirms the -OCH₃ group is attached to C-3. |

| H-4 (~7.2-7.4 ppm) | C-2, C-6 | Confirms the position of H-4 relative to the substituents. |

| H-6 (~7.0-7.2 ppm) | C-1, C-2, C-4 | Confirms the position of H-6 relative to the substituents. |

The HMBC correlations, particularly from the singlet CH₂ and OCH₃ protons to the aromatic carbons, are the final, definitive proof of the substituent placement.

Workflow and Data Synthesis

The process of elucidation follows a logical and self-validating workflow. Each piece of data must be consistent with all others.

The Elucidation Workflow

Caption: The integrated workflow for structure elucidation.

Visualizing Key HMBC Connectivity

The diagram below illustrates the most critical HMBC correlations that lock in the positions of the substituents on the aromatic ring.

Caption: Key HMBC correlations confirming substituent positions.

Experimental Protocols

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

-

2D NMR (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD) and process the data using appropriate software (e.g., MestReNova, TopSpin).

5.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a ~1 mg/mL solution in methanol or acetonitrile.

-

Instrumentation: Analyze using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample at 5 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

5.3. Infrared (IR) Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹ for 32 scans.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the essential functional groups. However, the definitive and unambiguous assignment of the complex substitution pattern on the aromatic ring is accomplished through a suite of 1D and 2D NMR experiments. The cross-validation between these orthogonal techniques provides a high degree of confidence, establishing a self-validating system that is crucial for scientific integrity. The workflow and methodologies described herein represent a robust framework for the structural characterization of novel small molecules in any research or industrial setting.

References

A Technical Guide to the Regioselective Synthesis of (2-Iodo-3-methoxyphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of (2-Iodo-3-methoxyphenyl)methanol

In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount. Aryl iodides, in particular, are exceptionally valuable synthetic intermediates. The carbon-iodine bond serves as a versatile linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-couplings.[1] this compound (CAS 162136-06-3) embodies this utility, offering a bifunctional platform where the iodinated aromatic ring is primed for complex molecular assembly and the benzylic alcohol provides a handle for further derivatization.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate from its readily available precursor, 3-methoxybenzyl alcohol, focusing on the principles of regioselectivity in electrophilic aromatic substitution.

The Synthetic Blueprint: Mastering Regioselectivity

The conversion of 3-methoxybenzyl alcohol to this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][4] The central challenge lies in controlling the position of iodination on the benzene ring. The outcome is dictated by the cumulative electronic effects of the two substituents already present: the methoxy (-OCH₃) group and the hydroxymethyl (-CH₂OH) group.

-

Methoxy Group (-OCH₃): This is a potent activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. It is strongly ortho, para-directing.

-

Hydroxymethyl Group (-CH₂OH): This group is a weak activator and is also ortho, para-directing.[4]

When both groups are considered, the powerful activating and directing influence of the methoxy group dominates the reaction's regiochemical outcome. This directs the incoming electrophile primarily to the positions ortho (C2) and para (C4) to the methoxy group. Our objective is to selectively functionalize the C2 position.

The Choice of Iodinating System: A Question of Electrophilicity

Molecular iodine (I₂) by itself is insufficiently electrophilic to react efficiently with even activated aromatic rings.[1][5] Therefore, an activation strategy is required to generate a more potent electrophilic iodine species, often represented as "I⁺". Several classes of reagents have been developed for this purpose:

-

Oxidative Iodination: Systems combining I₂ with a strong oxidizing agent such as iodic acid (HIO₃), periodic acid, or ammonium peroxodisulfate generate the electrophile in situ.[6][7][8] These methods are effective but can sometimes require harsh acidic conditions.

-

Iodonium Halides and N-Iodo Reagents: Reagents like N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are widely used as sources of electrophilic iodine under milder conditions.[6][9] Their reactivity is often enhanced by the addition of a Lewis acid or protic acid catalyst.

-

Silver Salt Catalysis: The use of silver salts, such as silver trifluoroacetate (AgTFA), in conjunction with NIS or I₂ provides a powerful and mild method for activating the iodine source.[10] The silver(I) ion coordinates to the halogen, polarizing the I-N or I-I bond and generating a highly electrophilic "I⁺" equivalent that readily participates in the SEAr mechanism.[10]

For the synthesis of this compound, a method employing N-Iodosuccinimide (NIS) activated by a catalytic amount of a silver salt offers an excellent balance of high reactivity, mild conditions, and good regioselectivity.[10]

In-Depth Experimental Protocol

This protocol details a reliable method for the ortho-iodination of 3-methoxybenzyl alcohol using a silver-catalyzed system.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 3-Methoxybenzyl alcohol | >98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | >98% | Sigma-Aldrich |

| Silver(I) Trifluoroacetate (AgTFA) | >97% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, >99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Saturated Sodium Thiosulfate (aq) | N/A | Lab-prepared |

| Saturated Sodium Bicarbonate (aq) | N/A | Lab-prepared |

| Brine (Saturated NaCl aq) | N/A | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |

Step-by-Step Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzyl alcohol (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration). The flask should be wrapped in aluminum foil to protect the light-sensitive reagents.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq.). Allow the mixture to stir for 5 minutes.

-

Catalyst Introduction: Add silver(I) trifluoroacetate (AgTFA) (0.1 eq.) to the mixture. The reaction is typically conducted at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is generally complete within 2-4 hours.

-

Quenching: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Pour the mixture into a separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate solution to quench any remaining NIS and iodine.

-

Work-up: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Data, Workflow, and Mechanism Visualization

Key Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry (NIS) | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |

| Catalyst Loading (AgTFA) | 10 mol% | Sufficient to catalyze the reaction efficiently without excessive cost or metal waste.[10] |

| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that effectively dissolves reagents and facilitates the ionic mechanism. |

| Temperature | Room Temperature (~25 °C) | The high reactivity of the system allows for mild conditions, minimizing side reactions. |

| Reaction Time | 2-4 hours | Typical duration, but should be confirmed by TLC monitoring. |

| Expected Yield | >80% (after purification) | This method is known for its high efficiency. |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Electrophilic Aromatic Substitution (SEAr).

Protocol Validation and Trustworthiness

The integrity of this synthesis is validated through rigorous in-process controls and comprehensive final product characterization.

-

Reaction Monitoring: TLC is a critical tool. A successful reaction is indicated by the consumption of the starting material (lower Rf) and the appearance of a new, less polar product spot.

-

Product Characterization: The identity and purity of the isolated this compound must be unequivocally confirmed:

-

¹H NMR: The most telling evidence is the disappearance of the aromatic proton signal from the C2 position and the shift of the remaining aromatic protons. The spectrum should show three distinct aromatic signals, a singlet for the methoxy group, and signals for the benzylic -CH₂OH group.

-

¹³C NMR: The spectrum will show a new quaternary carbon signal for C2 where the iodine is attached, and the signal for C-I will be shifted significantly upfield.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₈H₉IO₂ (M.W. 264.06 g/mol ) should be observed, confirming the successful incorporation of one iodine atom.

-

Melting Point: The measured melting point of the purified solid should be sharp and consistent with literature values.

-

Conclusion

The synthesis of this compound from 3-methoxybenzyl alcohol is a highly regioselective transformation achievable under mild conditions. The protocol described, which leverages a silver-catalyzed activation of N-Iodosuccinimide, represents an efficient, reliable, and high-yielding approach. The resulting product is a valuable, multi-functional building block, poised for use in the development of novel pharmaceuticals and advanced materials, where its capacity for subsequent cross-coupling reactions can be fully exploited.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]

- 10. Buy (2-Iodo-3,5-dimethoxyphenyl)methanol [smolecule.com]

- 11. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of (2-Iodo-3-methoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Iodo-3-methoxyphenyl)methanol (CAS No. 162136-06-3). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted data based on the chemical structure and spectroscopic principles, organized into clear, accessible tables.

Molecular Structure and Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information about the number and connectivity of protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C-OCH₃ |

| ~140 | Ar-C-CH₂OH |

| ~130 | Ar-CH |

| ~122 | Ar-CH |

| ~110 | Ar-CH |

| ~90 | Ar-C-I |

| ~65 | -CH₂OH |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1580-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~550 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 264 | Molecular ion [M]⁺ |

| 247 | [M-OH]⁺ |

| 233 | [M-CH₂OH]⁺ |

| 137 | [M-I]⁺ |

| 107 | [C₇H₇O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Standard pulse programs are used for both ¹D and 2D experiments. For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a larger number of scans for adequate signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[5] For EI, the sample is vaporized and bombarded with a high-energy electron beam.[6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound like this compound.

References

Physical properties of (2-Iodo-3-methoxyphenyl)methanol (melting point, boiling point)

Abstract

Introduction to (2-Iodo-3-methoxyphenyl)methanol

This compound is a halogenated aromatic alcohol.[1] Its structure, featuring an iodine atom and a methoxy group on the phenyl ring, makes it a valuable intermediate in organic synthesis. The positions of these functional groups influence the molecule's polarity, crystal lattice structure, and, consequently, its physical properties. An accurate understanding of its melting and boiling points is critical for predicting its behavior in various solvents, establishing purification methods, and confirming its identity and purity.

A review of publicly available chemical databases and supplier information indicates a gap in the documented experimental data for the precise melting and boiling points of this compound. This guide addresses this gap by providing a robust framework for determining these properties in a laboratory setting.

Physical Properties: Comparative Analysis

While direct experimental data for this compound is scarce, we can infer potential ranges by examining structurally similar isomers. It is crucial to note that the following data are for comparative purposes only and should not be considered as the actual physical properties of the target compound.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| (2-Iodo-3,4-dimethoxyphenyl)methanol | Not Available | C9H11IO3 | 90-92 | Not Available |

| 3-Iodo-4-methoxybenzyl alcohol | 53279-82-6 | C8H9IO2 | 81-85 | Not Available |

| 4-Iodo-2-methoxybenzyl alcohol | 210037-23-3 | C8H9IO2 | Not specified (Solid) | 308.3 (Predicted) |

| Anisyl alcohol (4-Methoxybenzyl alcohol) | 105-13-5 | C8H10O2 | 22-25 | 259 |

Table 1: Physical properties of compounds structurally related to this compound. This data is for estimation and comparative purposes only.[2][3][4][5]

The presence of an iodine atom and a methoxy group generally increases the molecular weight and intermolecular forces compared to a non-substituted benzyl alcohol, suggesting that this compound is a solid at room temperature with a relatively high boiling point.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. The following protocol describes a standard and reliable method for determining the melting point of a solid organic compound like this compound using a capillary-based melting point apparatus.

Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a heating block or oil bath alongside a calibrated thermometer. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.

Materials and Equipment

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle or spatula for sample crushing

-

Calibrated thermometer or digital temperature probe

-

Safety goggles

Step-by-Step Procedure

-

Sample Preparation:

-

Place a small amount of the this compound on a clean, dry surface.

-

Using a spatula or mortar and pestle, crush the sample into a fine powder. This ensures uniform packing and heat transfer.

-

Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down to the bottom.[6] The packed sample height should be approximately 1-2 mm.[7]

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and the heating block is at room temperature.

-

Carefully insert the capillary tube, sealed end down, into the designated slot in the heating block.

-

Insert the thermometer or temperature probe into its holder, ensuring the bulb or sensor is level with the sample in the capillary.[8]

-

-

Approximate Melting Point Determination (Rapid Heating):

-

Turn on the apparatus and set a rapid heating rate (e.g., 10-20°C per minute).[6]

-

Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time.

-

Allow the apparatus to cool sufficiently before proceeding with a precise measurement.

-

-

Precise Melting Point Determination (Slow Heating):

-

Prepare a new capillary with a fresh sample.

-

Heat the apparatus rapidly to a temperature approximately 20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute.[6] This slow rate is crucial for an accurate reading.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.[7]

-

Continue heating slowly and record the temperature (T2) at which the last crystal of the solid melts completely.[7]

-

The melting point is reported as the range T1 - T2.

-

-

Validation and Repetition:

-

Repeat the precise determination with a fresh sample at least once more to ensure the results are consistent and reproducible.

-

Interpreting the Results

-

Sharp Melting Range (e.g., 85.0 - 85.5°C): Indicative of a high-purity compound.

-

Broad Melting Range (e.g., 82 - 85°C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point.

Caption: Figure 1: Experimental Workflow for Melting Point Determination.

Conclusion

While the precise melting and boiling points of this compound are not yet established in scientific literature, this guide provides the necessary framework for any researcher to determine these crucial physical properties. The provided protocol for melting point determination is a standard, reliable method that also serves as a critical checkpoint for assessing the purity of the synthesized or procured compound. Adherence to this detailed methodology will ensure accurate and reproducible results, which are fundamental to the successful application of this compound in further research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-IODO-2-METHOXYBENZYL ALCOHOL | 210037-23-3 [amp.chemicalbook.com]

- 4. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Reactivity Profile of the Iodophenyl Group in (2-Iodo-3-methoxyphenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Iodo-3-methoxyphenyl)methanol is a versatile synthetic intermediate possessing two key functional groups that dictate its reactivity: a reactive iodophenyl group and a primary benzylic alcohol. The ortho-iodo and meta-methoxy substituents on the phenyl ring, in conjunction with the hydroxymethyl group, create a unique electronic and steric environment that influences its participation in a variety of organic transformations. This technical guide provides a comprehensive overview of the reactivity profile of the iodophenyl moiety in this molecule, with a focus on its utility in modern synthetic chemistry. We will explore its participation in palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and the interplay of the iodophenyl group with the reactivity of the benzylic alcohol. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery by providing detailed experimental protocols adapted from analogous systems, quantitative data where available, and a thorough analysis of the molecule's chemical behavior.

Introduction

The iodophenyl group is a cornerstone of modern organic synthesis, primarily due to the facility with which the carbon-iodine bond can be activated in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of this compound, the presence of an ortho-iodine atom to a hydroxymethyl group and a meta-methoxy group introduces a nuanced reactivity profile. The methoxy group, being an electron-donating group, can influence the electron density of the aromatic ring, while the ortho-positioning of the iodine and hydroxymethyl groups can introduce steric considerations and potential intramolecular interactions.

This guide will systematically explore the key reactions involving the iodophenyl group of this compound, providing a framework for its application in the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The iodophenyl group of this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl, vinyl, and alkynyl-aryl structures, as well as for the introduction of nitrogen-based functional groups. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromo- or chloro-analogs.

A critical consideration for these reactions is the presence of the free hydroxymethyl group, which can potentially interfere with certain catalysts or reagents. While many modern cross-coupling protocols are tolerant of hydroxyl groups, protection of the alcohol may be necessary in some cases to improve yields and prevent side reactions. Common protecting groups for benzyl alcohols include benzyl ether and mesylate esters.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] The reaction of this compound with various boronic acids or esters is expected to proceed efficiently in the presence of a palladium catalyst and a base.

Proposed Experimental Protocol (Adapted from similar substrates): [3][4]

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |

| Base | K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.) |

| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |

| Temperature | 80-100 °C |

| Reaction Time | 2-12 h |

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[5][6] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Proposed Experimental Protocol (Adapted from similar substrates): [7][8]

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.) |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |

| Co-catalyst | CuI (3-10 mol%) |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) |

| Solvent | THF or DMF |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 2-24 h |

Catalytic Cycle of Sonogashira Coupling:

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][9] The reaction is catalyzed by a palladium complex in the presence of a base.

Proposed Experimental Protocol (Adapted from similar substrates): [10][11]

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Alkene (1.2-2.0 equiv.) |

| Catalyst | Pd(OAc)₂ (2-5 mol%) |

| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) |

| Base | K₂CO₃ or Et₃N (2.0-3.0 equiv.) |

| Solvent | DMF, NMP, or Acetonitrile |

| Temperature | 80-140 °C |

| Reaction Time | 6-24 h |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][12] This reaction is crucial for the synthesis of anilines and their derivatives.

Proposed Experimental Protocol (Adapted from similar substrates):

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Amine (1.2-1.5 equiv.) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |

| Ligand | XPhos, SPhos, or BINAP (2-8 mol%) |

| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv.) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 h |

Metal-Halogen Exchange Reactions

The iodophenyl group of this compound can undergo metal-halogen exchange to form a highly reactive organometallic intermediate. This is a powerful strategy for introducing a wide range of electrophiles.

Grignard Reaction

Formation of a Grignard reagent from this compound is challenging due to the presence of the acidic benzylic proton of the hydroxymethyl group, which would quench the Grignard reagent as it forms.[13] To successfully form the Grignard reagent, the hydroxyl group must first be protected.

Protecting Group Strategy for Grignard Reaction:

Caption: Strategy for Grignard reagent formation via alcohol protection.

Lithiation

Lithium-halogen exchange offers an alternative to Grignard reagent formation and is often faster and occurs at lower temperatures.[3] However, the issue of the acidic proton on the hydroxyl group remains. Protection of the alcohol is a prerequisite for successful lithiation and subsequent reaction with an electrophile.

Proposed Experimental Protocol for Lithiation (with protected alcohol):

| Parameter | Condition |

| Reactant | Protected this compound (1.0 equiv.) |

| Reagent | n-BuLi or t-BuLi (1.1-1.2 equiv.) |

| Solvent | Anhydrous THF or Diethyl ether |

| Temperature | -78 °C |

| Reaction Time | 30-60 min |

| Quenching | Addition of electrophile at -78 °C |

Reactivity of the Hydroxymethyl Group

While the primary focus of this guide is the iodophenyl group, its reactivity is intrinsically linked to the presence of the hydroxymethyl group.

Oxidation to Aldehyde

The benzylic alcohol can be oxidized to the corresponding aldehyde, 2-iodo-3-methoxybenzaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations. A variety of mild oxidizing agents can be employed for this purpose.

Proposed Experimental Protocol for Oxidation:

| Reagent | Conditions | Notes |

| PCC or PDC | CH₂Cl₂, room temperature | Standard, reliable methods. |

| MnO₂ | CH₂Cl₂, room temperature | Selective for benzylic alcohols. |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild and high-yielding. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Avoids heavy metals. |

Experimental Workflow for Oxidation:

Caption: General workflow for the oxidation of the benzylic alcohol.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of the iodophenyl group allows for a wide array of transformations, particularly palladium-catalyzed cross-coupling reactions, which are central to the construction of complex molecules in drug discovery and materials science. The presence of the hydroxymethyl group, while necessitating consideration for protection in certain reaction pathways like Grignard formation and lithiation, also offers a handle for further functionalization through oxidation. The electronic and steric effects imparted by the methoxy and ortho-substituents contribute to the specific reactivity profile of this molecule. This guide provides a foundational understanding and practical, adaptable protocols to aid researchers in effectively utilizing this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization for this particular substrate will undoubtedly continue to expand its utility in the scientific community.

References

- 1. jiehuapharma.com [jiehuapharma.com]

- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | C8H7IO3 | CID 7020611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 3-碘-4-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. appchemical.com [appchemical.com]

- 13. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Substituted Phenylmethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylmethanols and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, anticonvulsant, and enzyme-inhibiting properties. The information presented herein is curated from recent scientific literature to aid researchers in their quest for novel therapeutic agents.

Anticancer Activity

Several classes of compounds containing the phenylmethanol moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

Phenylthiazolylnaphthylmethanone Derivatives

Recent studies have highlighted the anticancer potential of phenylthiazolylnaphthylmethanone derivatives. These compounds have been synthesized and evaluated for their biological activities, including their effects on cancer cells.

Quantitative Data:

| Compound | Cell Line | Activity Type | Value |

| (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone (1b) | SKMEL | IC50 | 65.91 µM |

| (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone (1b) | - | Antioxidant (DPPH) | IC50 = 63 µM |

Table 1: Anticancer and antioxidant activity of a substituted phenylthiazolylnaphthylmethanone derivative.

Pyrazole-Substituted Phenylethanol Derivatives

A series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been synthesized and shown to suppress the growth of A549 lung cancer cells. The mechanism of action involves cell cycle arrest and the induction of autophagy.[1]

Tetrahydropyrazino[1,2-a]indole Analogs

(S)-2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been evaluated for their growth inhibitory activity against breast cancer cell lines.[2]

Quantitative Data:

| Compound Category | Cell Line | Activity Type | Value Range (µM) |

| Fluorobenzyl derivatives (1c, 1d) | MDA-MB-468 | GI50 | 8.03 - 8.75 |

| Trifluoromethylbenzyl derivative (1g) | MDA-MB-468 | GI50 | 8.18 |

| Trifluoromethoxybenzyl derivatives (1h, 1i) | MDA-MB-468 | GI50 | 7.95 - 8.34 |

| Methylbenzyl derivative (1j) | MDA-MB-468 | GI50 | 6.57 |

| 2-Naphthylmethyl derivative (1l) | MDA-MB-468 | GI50 | 9.52 |

Table 2: Growth inhibitory activity of substituted tetrahydropyrazino[1,2-a]indole analogs against the MDA-MB-468 breast cancer cell line.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Plating: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Anticonvulsant Activity

Certain substituted phenylmethanol derivatives have shown promise as anticonvulsant agents.

Phenylmethylenehydantoins

5-Phenylmethylenehydantoin (5-PMH) and its ortho-methoxy substituted derivative (5-o-MPMH) have demonstrated anticonvulsant properties.[3]

Quantitative Data:

| Compound | Activity Type | Value (mg/kg) |

| 5-Phenylmethylenehydantoin (5-PMH) | ED50 | 48 |

| 5-(o-methoxyphenyl)methylenehydantoin (5-o-MPMH) | ED50 | 73 |

| Phenytoin (Reference) | ED50 | 11 |

Table 3: Anticonvulsant activity of phenylmethylenehydantoins in mice.[3]

The meta- and para-methoxy isomers did not exhibit anticonvulsant activity up to 200 mg/kg, indicating the importance of the substituent position for this biological effect.[3]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a common preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use mice or rats of a specific strain and weight.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

-

Electroshock Application: At the time of peak drug effect, apply a brief electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

Enzyme Inhibition

Substituted phenylmethanols are also known to inhibit various enzymes, which is a key mechanism in the treatment of several diseases.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[4]

Quantitative Data:

| Compound | Activity Type | Value (nM) |

| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | IC50 | 76 |

| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | IC50 | 74 |

Table 4: Inhibition of 17β-HSD3 by substituted aryl benzylamines.[4]

Phenylalanine Ammonia-Lyase (PAL) Inhibition

Phenol and its cresol derivatives can act as inhibitors of Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.[5]

Quantitative Data:

| Inhibitor | Inhibition Type | Ki (mM) | αKi (mM) |

| Phenol | Mixed | 2.1 +/- 0.5 | 3.45 +/- 0.95 |

| ortho-cresol | Mixed | 0.8 +/- 0.2 | 3.4 +/- 0.2 |

| meta-cresol | Mixed | 2.85 +/- 0.15 | 18.5 +/- 1.5 |

| para-cresol | No inhibition | - | - |

| Phenol/glycine | Mixed | 0.014 +/- 0.003 | 0.058 +/- 0.01 |

| ortho-cresol/glycine | Mixed | 0.038 +/- 0.008 | 0.13 +/- 0.04 |

| meta-cresol/glycine | Competitive | 0.36 +/- 0.076 | - |

Table 5: Inhibition constants for PAL by phenol derivatives.[5]

Experimental Protocol: Enzyme Inhibition Assay

A general protocol for determining the inhibitory activity of compounds against a specific enzyme.

-

Reagent Preparation: Prepare buffer solutions, substrate, enzyme, and inhibitor solutions at desired concentrations.

-

Assay Mixture: In a microplate well or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor. Incubate for a short period to allow for binding.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Monitor Reaction: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate as a function of substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the inhibition constants (Ki, IC50).

Conclusion

The diverse biological activities of substituted phenylmethanols underscore their importance in medicinal chemistry. The structure-activity relationship studies, such as those on phenylmethylenehydantoins, reveal that the nature and position of substituents on the phenyl ring are critical for their pharmacological effects. The data presented in this guide, from anticancer and anticonvulsant activities to specific enzyme inhibition, provides a solid foundation for the rational design and development of new therapeutic agents based on the phenylmethanol scaffold. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

- 1. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells [mdpi.com]

- 3. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Iodinated Aromatic Alcohols: From Serendipitous Discovery to Precision Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of iodinated aromatic alcohols, from their initial discovery in the nascent field of organic chemistry to their central role in modern medicine, is a compelling narrative of scientific inquiry, synthetic innovation, and biological revelation. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of this vital class of molecules. We will traverse the early, often challenging, methods of their creation, the elucidation of their profound biological significance as the backbone of thyroid hormones, and their critical function as radiocontrast agents that have revolutionized diagnostic imaging. This guide is designed to furnish researchers, scientists, and drug development professionals with a deep, technical understanding and practical insights into the chemistry and impact of iodinated aromatic alcohols.

A Fortuitous Beginning: The Dawn of Iodinated Phenols

The story of iodinated aromatic alcohols does not begin with a targeted synthesis but rather as a thread in the broader tapestry of 19th-century organic chemistry. Early investigations into the reactivity of phenol, a readily available coal tar derivative, led to explorations of its halogenation. While chlorination and bromination were relatively straightforward, the direct iodination of phenol proved more complex. The lower electrophilicity of iodine and its tendency to participate in reversible reactions and oxidative side reactions presented significant hurdles to early chemists.

One of the first documented preparations of an iodophenol can be traced back to the mid-19th century. For instance, p-iodophenol was initially identified as a byproduct in the reaction of iodine with salicylic acid in an alkaline solution.[1] These early methods were often low-yielding and lacked regiochemical control, producing mixtures of ortho- and para-isomers that were challenging to separate and characterize with the analytical techniques of the era.

A significant step forward in the controlled synthesis of iodophenols came with the advent of diazonium chemistry. The diazotization of aminophenols followed by treatment with iodide salts, a variant of the Sandmeyer reaction, offered a more reliable, albeit indirect, route to specific isomers of iodophenol.[1] This method, while not a direct iodination of the phenol ring, provided access to pure isomers, which was crucial for subsequent structural and reactivity studies.

The Thyroid Gland's Secret: A Pivotal Biological Revelation

The true significance of iodinated aromatic alcohols burst onto the scientific stage with the investigation of the thyroid gland. In 1915, the American biochemist Edward Calvin Kendall, working at the Mayo Clinic, achieved a landmark in endocrinology by isolating a crystalline, iodine-containing compound from thyroid extracts, which he named thyroxine.[2][3][4] This discovery marked the first isolation of a pure hormone and provided a tangible link between a specific chemical substance and physiological function.[5]

However, the precise chemical structure of thyroxine remained elusive for over a decade. It was the brilliant work of British chemists Charles Robert Harington and George Barger that ultimately unraveled its molecular architecture. In 1926, they correctly identified thyroxine as a tetraiodo-derivative of the p-hydroxyphenyl ether of tyrosine.[6][7] This seminal work not only established the structure of a key hormone but also revealed that nature had ingeniously constructed a complex molecule from two units of an iodinated aromatic amino acid, which itself is an iodinated phenol derivative. The following year, Harington and Barger achieved the first total synthesis of thyroxine, a monumental achievement in organic chemistry that confirmed their structural elucidation.[6][7][8][9]

The discovery and synthesis of thyroxine, and later the even more potent triiodothyronine (T3), fundamentally established the indispensable role of iodinated aromatic alcohols in vertebrate biology.[8] These molecules are not merely synthetic curiosities but are essential for regulating metabolism, growth, and development.[10] The biosynthesis of thyroid hormones within the thyroid gland involves the iodination of tyrosine residues on the protein thyroglobulin, a process catalyzed by the enzyme thyroid peroxidase.[11] This biological process underscores the fundamental importance of the very chemical transformations that early organic chemists sought to understand and control in their laboratories.

Illuminating the Body: The Rise of Iodinated Radiocontrast Agents

Parallel to the unfolding story of thyroid hormones, another critical application for iodinated aromatic compounds was emerging in the field of medical diagnostics. Following the discovery of X-rays by Wilhelm Röntgen in 1895, there was an immediate need for substances that could safely enhance the contrast of soft tissues in radiographic images. Iodine, with its high atomic number and relatively low toxicity when incorporated into stable organic molecules, quickly became the element of choice.[12][13]

The development of water-soluble, tri-iodinated benzoic acid derivatives in the 1950s marked a major breakthrough.[14] One of the earliest and most successful of these was diatrizoate, a salt of 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid.[15] While not strictly an alcohol, its structure is derived from the amination and subsequent modification of an iodinated aromatic core that shares a common synthetic heritage with iodinated phenols.

The evolution of X-ray contrast agents has been driven by the need to increase efficacy while minimizing adverse effects. A key innovation was the development of non-ionic contrast media, such as iopamidol and iohexol.[16] The synthesis of these complex molecules often involves the strategic iodination of a substituted aromatic ring as a crucial step. The large-scale industrial synthesis of these agents, amounting to thousands of tons annually, is a testament to the power and precision of modern organic chemistry.[13]

The Chemist's Toolkit: An Evolving Repertoire of Synthetic Methodologies

The synthesis of iodinated aromatic alcohols has evolved from the crude, low-yielding methods of the 19th century to a sophisticated array of highly selective and efficient reactions. The choice of method depends on the desired regioselectivity, the presence of other functional groups, and the required scale of the reaction.

Electrophilic Aromatic Iodination: The Foundational Approach

The direct iodination of phenols is an example of electrophilic aromatic substitution.[8] The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions. However, the low reactivity of molecular iodine (I₂) necessitates the use of an oxidizing agent to generate a more potent electrophilic iodine species.

Mechanism of Electrophilic Iodination of Phenol

The generally accepted mechanism involves the generation of an electrophilic iodine species, which is then attacked by the electron-rich phenol ring. The phenoxide ion, present under basic or neutral conditions, is even more strongly activated than phenol itself.

Caption: Figure 1. Generalized workflow for the oxidative iodination of phenol.

Common methods for electrophilic iodination include:

-

Iodine and an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent such as hydrogen peroxide, nitric acid, or iodic acid is a classical and effective method.[17]

-

Hypoiodous Acid (HOI): Generated in situ from iodine in the presence of a base (e.g., NaOH or NaHCO₃) or an oxidant like mercuric oxide, HOI provides a milder and often more selective route to iodophenols.[5]

-